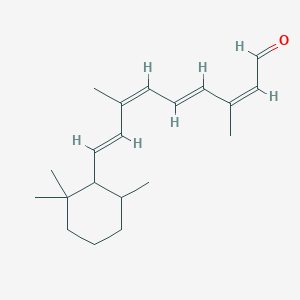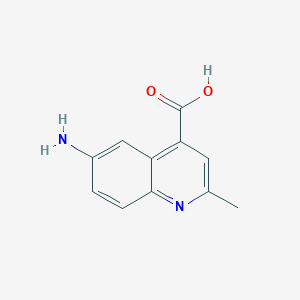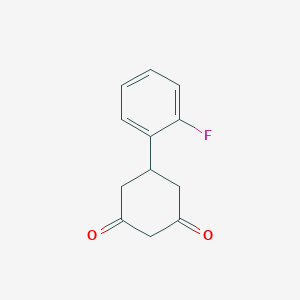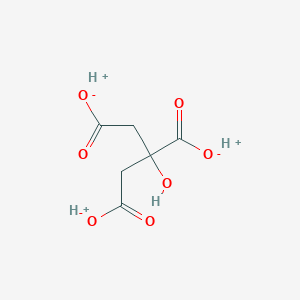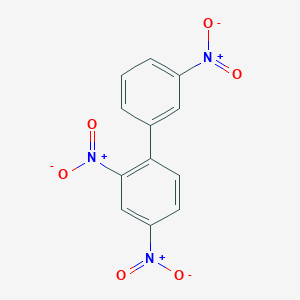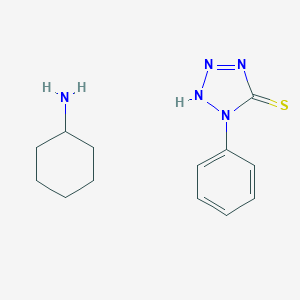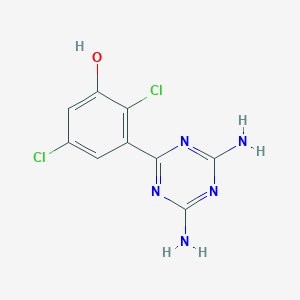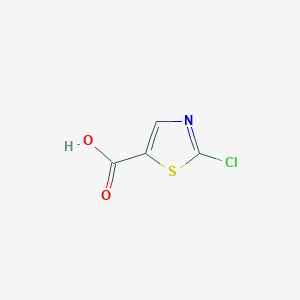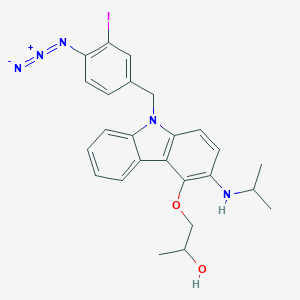
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of applications. In
Mécanisme D'action
The mechanism of action of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurological function.
Effets Biochimiques Et Physiologiques
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to alter the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to affect gene expression and protein modification. In addition, it has been shown to have neuroprotective effects, making it a potential therapy for neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester. One area of interest is the development of new therapies for neurological diseases, such as Alzheimer's disease. Another area of interest is the study of its effects on gene expression and protein modification, which could lead to new insights into cellular processes. Finally, there is potential for the development of new drugs and therapies based on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester, which could have a variety of applications in medicine.
Méthodes De Synthèse
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl chloroformate with 2-methylpropylamine, followed by the addition of thioformaldehyde. This results in the formation of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester.
Applications De Recherche Scientifique
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has a wide range of scientific research applications. It has been found to be useful in the study of various biological processes, including enzyme inhibition, protein modification, and gene expression. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
103122-66-3 |
|---|---|
Nom du produit |
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester |
Formule moléculaire |
C8H15NO3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
Clé InChI |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N=C(OCC(C)C)S |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
SMILES canonique |
CCOC(=O)NC(=S)OCC(C)C |
Autres numéros CAS |
103122-66-3 |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



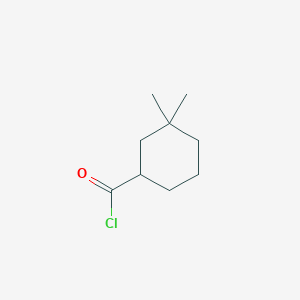
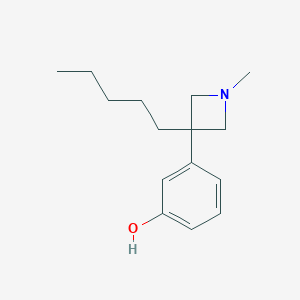
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
